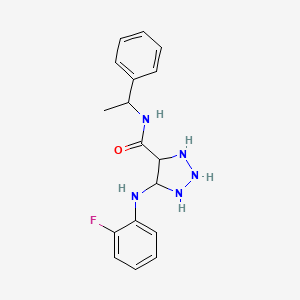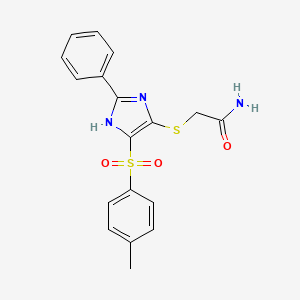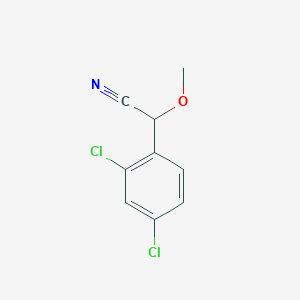![molecular formula C8H5BrN2O2 B2928109 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1638767-41-5](/img/structure/B2928109.png)
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, has been reported in scientific literature . These compounds have been found to exhibit potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a bicyclic system containing a five-membered ring fused with a six-membered ring .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are primarily related to its inhibitory activity against various enzymes and receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are characterized by its molecular weight and its chemical formula. The molecular weight of this compound is 241.04 g/mol .Applications De Recherche Scientifique
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds have been studied for various biological activities and potential applications in scientific research. Below are six to eight unique applications, each detailed in its own section:
Anticancer Research
Pyrrolopyridine derivatives have shown potential as inhibitors of certain cancer cell lines. The synthesis and biological evaluation of these compounds as potent FGFR inhibitors indicate their role in reducing the migration and invasion abilities of cancer cells .
Antidiabetic Agents
These derivatives have been found to reduce blood glucose levels, suggesting their application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes and diabetes as a consequence of obesity .
Antimycobacterial Activity
The pyrrolopyridine scaffold has been associated with moderate antibacterial effects, including activity against mycobacteria, which suggests its use in developing new antimycobacterial agents .
Antiviral Research
Novel antiviral pyrrolopyridine derivatives have been developed with low toxicity and high selectivity, indicating their potential application in antiviral therapies .
Neurological Disorders
Studies have shown that pyrrolopyridines can be used to treat diseases of the nervous system due to their biological activity on certain neurological pathways .
Immune System Modulation
These compounds may also have applications in modulating the immune system, which could be beneficial for treating various immune-related diseases .
Cardiovascular Diseases
Due to their ability to reduce blood glucose levels, pyrrolopyridine derivatives may also find application in treating cardiovascular diseases associated with hyperlipidemia and hypertension .
Drug Design and Discovery
Computational methods have been used on pyrrolopyridine derivatives to design new inhibitors for various targets, such as JAK1 inhibitors, indicating their role in drug discovery processes .
Each application mentioned above represents a unique field where 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid could potentially be applied or serve as a starting point for further research and development.
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Pharmaceuticals | Free Full-Text | An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Novel antiviral pyrrolopyridine derivatives Fused Pyridine Derivatives: Synthesis and Biological Activities Computer aided designing of novel pyrrolopyridine derivatives
Propriétés
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWBPGDEZHOYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(but-2-en-1-yl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928030.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2928031.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2928032.png)
![1-(3-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928033.png)
![(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2928035.png)
![1-[4-[4-Hydroxy-4-(pyridin-4-ylmethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2928037.png)

![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B2928039.png)
![(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)


![2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one](/img/structure/B2928046.png)

![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2928049.png)